

Technical Support Center: Addressing Solubility Challenges of ACP-5862-d4

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Compound of Interest

Compound Name: ACP-5862-d4

Cat. No.: B12418138

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges associated with **ACP-5862-d4**, a deuterated active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Frequently Asked Questions (FAQs)

Q1: What is **ACP-5862-d4** and why is its solubility a concern?

A1: **ACP-5862-d4** is the deuterated form of ACP-5862, the major active metabolite of Acalabrutinib.[1][2] Like many kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility. This can pose challenges for in vitro and in vivo studies, potentially leading to inaccurate experimental results and poor bioavailability. As a weakly basic compound, its solubility is also pH-dependent.[3]

Q2: What are the recommended solvents for preparing a stock solution of **ACP-5862-d4**?

A2: For preparing high-concentration stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended. The parent compound, Acalabrutinib, is soluble at approximately 25 mg/mL in DMSO and 15 mg/mL in ethanol.[4] It is advisable to use anhydrous DMSO as moisture can affect the solubility and stability of the compound.

Q3: How can I prepare a working solution of **ACP-5862-d4** in an aqueous buffer for in vitro assays?

A3: To prepare a working solution in an aqueous buffer (e.g., PBS), it is recommended to first dissolve **ACP-5862-d4** in DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in your aqueous experimental buffer to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in your cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Q5: How does pH affect the solubility of **ACP-5862-d4**?

A5: **ACP-5862-d4**, similar to its parent compound Acalabrutinib, is a weakly basic molecule. Therefore, its solubility is expected to be higher in acidic conditions (lower pH) and lower in neutral to basic conditions (higher pH). For instance, Acalabrutinib has been shown to have higher solubility in acidic media.^[3] This is an important consideration when preparing formulations and designing experiments.

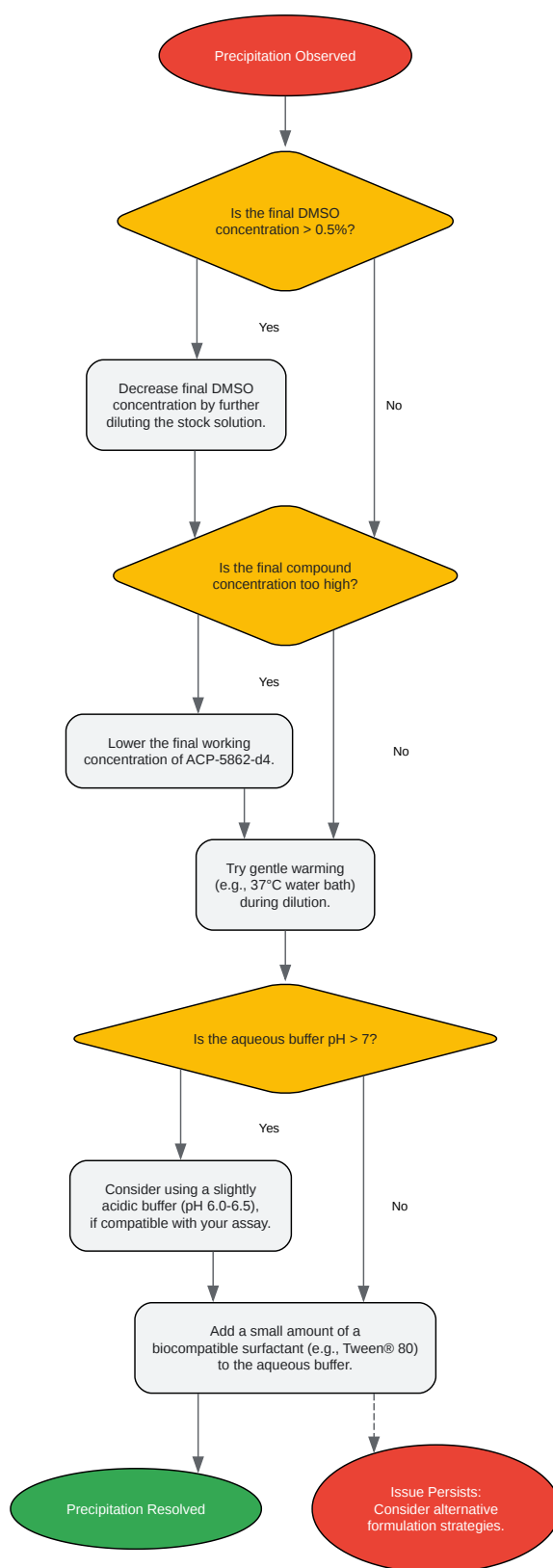
Quantitative Solubility Data

The following table summarizes the available solubility data for the parent compound, Acalabrutinib, which is expected to have a very similar solubility profile to **ACP-5862-d4**.

Solvent/System	Approximate Solubility (Acalabrutinib)
Dimethyl Sulfoxide (DMSO)	~ 25 mg/mL
Ethanol	~ 15 mg/mL
Dimethylformamide (DMF)	~ 25 mg/mL
1:1 DMSO:PBS (pH 7.2)	~ 0.5 mg/mL
Water	Sparingly soluble

Troubleshooting Guide: Overcoming **ACP-5862-d4** Precipitation

This guide provides a systematic approach to troubleshoot precipitation issues when preparing aqueous solutions of **ACP-5862-d4**.



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Troubleshooting workflow for **ACP-5862-d4** precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of **ACP-5862-d4** in DMSO

Materials:

- **ACP-5862-d4** powder (Molecular Weight: 485.5 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Accurately weigh the required amount of **ACP-5862-d4** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.855 mg of the compound.
- Add the appropriate volume of anhydrous DMSO to the vial containing the **ACP-5862-d4** powder.
- Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath may aid in dissolution.
- Visually inspect the solution to ensure there are no visible particles.
- Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Formulation for In Vivo (Animal) Studies

This protocol is adapted from a common formulation used for poorly soluble kinase inhibitors for oral gavage.

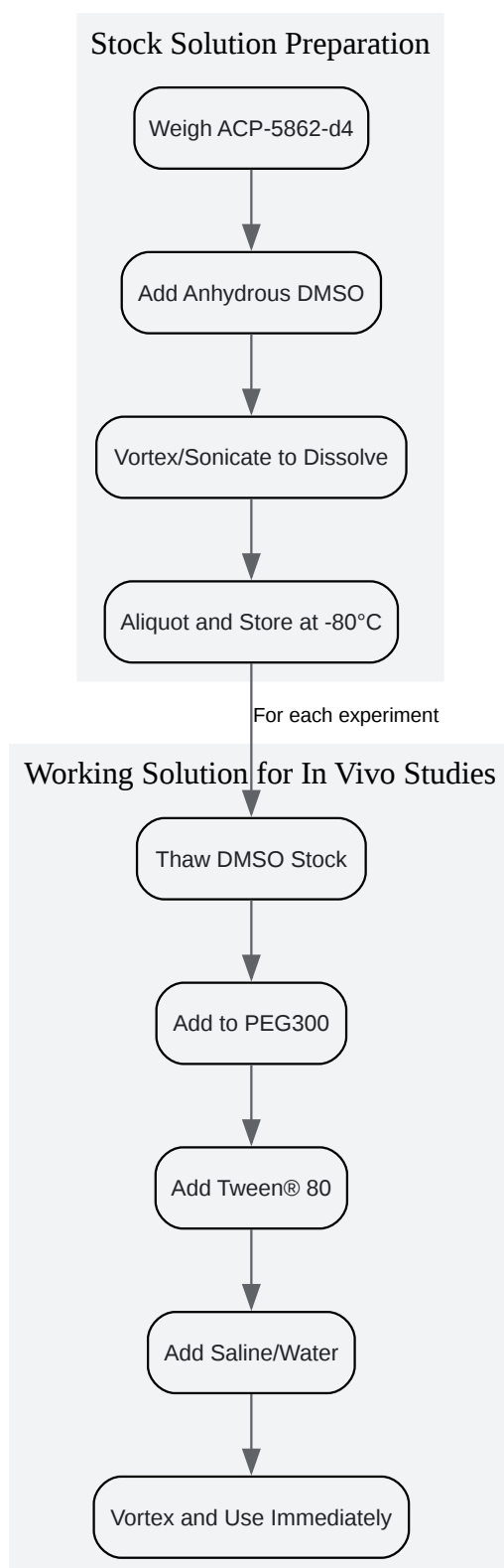
Materials:

- **ACP-5862-d4** powder
- Dimethyl Sulfoxide (DMSO)

- Polyethylene glycol 300 (PEG300)
- Tween® 80
- Sterile saline (0.9% NaCl) or sterile water

Procedure:

- Prepare a stock solution of **ACP-5862-d4** in DMSO (e.g., 50 mg/mL).
- For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
- Mix the solution thoroughly until it is clear.
- Add 50 µL of Tween® 80 to the mixture and mix until the solution is clear.
- Add 450 µL of sterile saline or water to bring the total volume to 1 mL.
- Vortex the final formulation thoroughly before administration to ensure homogeneity.
- This formulation should be prepared fresh before each use.

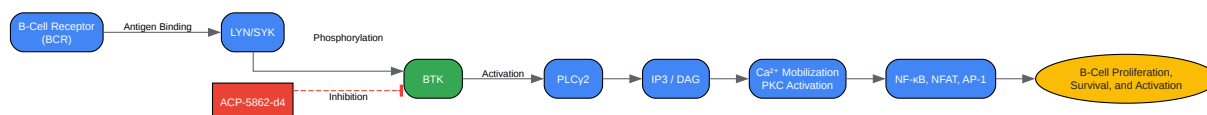


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Experimental workflow for preparing **ACP-5862-d4** solutions.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

ACP-5862-d4 is an inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for interpreting experimental results.



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Simplified BTK signaling pathway and the inhibitory action of **ACP-5862-d4**.

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